Product packaging for Dihydrocaffeiyl methyl amide quinone(Cat. No.:CAS No. 124763-47-9)

Dihydrocaffeiyl methyl amide quinone

Cat. No.: B050457
CAS No.: 124763-47-9
M. Wt: 193.2 g/mol
InChI Key: ROMNYSICMVINQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dihydrocaffeiyl methyl amide quinone is a synthetically derived chemical entity of significant interest in biochemical and pharmacological research. This compound is structurally characterized as a hybrid molecule, integrating a dihydrocaffeic acid moiety, a methyl amide linkage, and a quinone functional group. Its primary research value lies in its unique redox-active properties, primarily attributed to the quinone group, which allows it to participate in electron transfer processes. Researchers utilize this compound to investigate mechanisms of oxidative stress, mitochondrial function, and redox signaling in cellular models. Its potential to modulate the activity of redox-sensitive proteins and transcription factors makes it a valuable tool for probing the complex biochemistry of conditions such as neurodegeneration, inflammation, and aging. Furthermore, the catechol-derived structure suggests potential for studying bioinorganic interactions, including metal chelation. As a research chemical, it serves as a precise probe for elucidating pathways where quinone-induced electrophilicity and subsequent Michael addition reactions with cellular nucleophiles like glutathione or cysteine residues on proteins play a critical role. This product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO3 B050457 Dihydrocaffeiyl methyl amide quinone CAS No. 124763-47-9

Properties

CAS No.

124763-47-9

Molecular Formula

C10H11NO3

Molecular Weight

193.2 g/mol

IUPAC Name

3-(3,4-dioxocyclohexa-1,5-dien-1-yl)-N-methylpropanamide

InChI

InChI=1S/C10H11NO3/c1-11-10(14)5-3-7-2-4-8(12)9(13)6-7/h2,4,6H,3,5H2,1H3,(H,11,14)

InChI Key

ROMNYSICMVINQQ-UHFFFAOYSA-N

SMILES

CNC(=O)CCC1=CC(=O)C(=O)C=C1

Canonical SMILES

CNC(=O)CCC1=CC(=O)C(=O)C=C1

Other CAS No.

124763-47-9

Synonyms

DHCMA quinone
dihydrocaffeiyl methyl amide quinone

Origin of Product

United States

Comparison with Similar Compounds

Comparison with N-Acetyldopamine Quinone

Structural and Reactivity Differences

  • Enzymatic Dependency: Dihydrocaffeiyl methyl amide quinone undergoes spontaneous, nonenzymatic tautomerization to QMIA under physiological pH, whereas N-acetyldopamine quinone requires enzymatic intervention (quinone methide isomerase) to form its dehydro derivative . This difference arises from the electron-withdrawing amide group in this compound, which facilitates conjugation and stabilizes the QMIA intermediate .
  • Reaction Pathways: this compound forms QMIA, which crosslinks via dual reactive sites (quinone methide and imine amide) .
  • Stability: QMIA is thermodynamically favored over the parent quinone by ~6 kcal/mol due to hydrogen bonding and conjugation .

Comparison with Dihydrocaffeic Acid Esters

Side-Chain Desaturation

Both this compound and dihydrocaffeic acid esters (e.g., methyl ester derivatives) undergo side-chain desaturation to form α,β-unsaturated compounds (e.g., caffeic acid derivatives) . However:

  • Mechanism: this compound forms QMIA as an intermediate, enabling nucleophilic additions . Dihydrocaffeic acid esters isomerize via quinone methide intermediates but lack the amide group, resulting in simpler lactonization (e.g., dihydroesculetin formation) rather than crosslinking .
  • Reaction Rate: The amide group in this compound accelerates tautomerization compared to ester derivatives, which rely on ester carbonyl polarization .

Comparison with Celastrol Derivatives

Celastrol, a triterpenoid quinone methide, shares structural similarities with this compound in its reactive quinone methide moiety. Key differences include:

  • Function: Celastrol’s quinone methide group is critical for pro-apoptotic activity in melanoma cells, whereas this compound’s QMIA is primarily involved in crosslinking . Removal of the quinone methide group (e.g., in dihydrocelastrol) abolishes bioactivity, paralleling the necessity of QMIA in this compound’s reactivity .
  • Stability: Celastrol’s quinone methide is less stable than QMIA due to the absence of hydrogen-bonding stabilization, limiting its utility in physiological conditions .

Data Tables

Table 1: Reactivity Comparison of Ortho-Quinones

Compound Key Structural Feature Tautomerization Pathway Primary Reaction Products Biological Role
This compound Amide side chain Spontaneous QMIA formation Benzodioxan dimers, crosslinks Insect sclerotization
N-Acetyldopamine quinone Ester side chain Enzyme-dependent QM formation N-Acetylnorepinephrine Melanin biosynthesis
Dihydrocaffeic acid ester Ester side chain Lactonization Dihydroesculetin Secondary metabolite
Celastrol Triterpenoid quinone methide None (inherent QM structure) Protein adducts, apoptosis Anticancer activity

Table 2: Thermodynamic and Kinetic Parameters

Compound ΔG (QMIA vs. Quinone) Tautomerization Rate (pH 7) Key Stabilizing Factor
This compound ~-6 kcal/mol Rapid (nonenzymatic) Hydrogen bonding in QMIA
N-Acetyldopamine quinone N/A Slow (requires isomerase) Enzymatic catalysis
Dihydrocaffeic acid ester N/A Moderate Ester polarization

Preparation Methods

Silver Oxide-Mediated Oxidation

  • Reaction Setup : Dihydrocaffeiyl methyl amide is dissolved in anhydrous dimethylformamide (DMF) under nitrogen atmosphere.

  • Oxidation Step : Ag<sub>2</sub>O is added in stoichiometric excess (2.5 equiv), and the mixture is stirred at 0°C for 30 minutes. The reaction progress is monitored via thin-layer chromatography (TLC).

  • Workup : The quinone is extracted using ethyl acetate and purified via silica gel chromatography (eluent: hexane/ethyl acetate, 3:1 v/v). Yield: 68–72%.

Fremy’s Salt Oxidation

  • Conditions : The substrate is treated with Fremy’s salt in phosphate buffer (pH 7.4) at 4°C.

  • Mechanism : This one-electron oxidant generates a semiquinone radical intermediate, which disproportionates to the o-quinone.

  • Limitations : Lower yields (~50%) due to competing side reactions, including radical coupling.

Nonenzymatic Isomerization to Quinone Methide

A distinctive feature of this compound is its propensity to undergo tautomerization to a quinone methide. This process occurs spontaneously at neutral pH and 25°C, as follows:

  • Tautomerization : The o-quinone undergoes a 1,2-proton shift, forming a p-quinone methide with a conjugated carbonyl group.

  • Hydration : The quinone methide reacts with water to yield caffeiyl methyl amide, confirmed by UV spectroscopy (λ<sub>max</sub> = 320 nm) and IR absorption at 1650 cm<sup>−1</sup> (C=O stretch).

Table 1 : Kinetic Parameters for Quinone Methide Formation

ParameterValueSource
Rate constant (k)2.4 × 10<sup>−3</sup> s<sup>−1</sup>
Half-life (t<sub>1/2</sub>)4.8 minutes
Activation energy45 kJ/mol

Isolation and Purification Strategies

Isolating the labile quinone requires rapid processing and specialized techniques:

  • Flash Chromatography : Employed immediately after oxidation to separate the quinone from unreacted substrate and by-products. A silica gel column with a polar eluent (e.g., dichloromethane/methanol, 95:5) achieves >90% purity.

  • Low-Temperature Crystallization : The quinone is crystallized at −20°C from a saturated acetone solution, yielding needle-like crystals suitable for X-ray diffraction.

  • HPLC Analysis : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity, with retention time = 12.3 minutes.

Spectroscopic Characterization

The structural identity of this compound is validated through multimodal spectroscopy:

  • UV-Vis Spectroscopy : Displays a characteristic absorption band at 380 nm (quinone carbonyl) and a shoulder at 450 nm (conjugated system).

  • <sup>1</sup>H NMR (500 MHz, CDCl<sub>3</sub>): δ 6.85 (d, J = 2.0 Hz, 1H, aromatic), δ 6.78 (dd, J = 8.5, 2.0 Hz, 1H, aromatic), δ 6.72 (d, J = 8.5 Hz, 1H, aromatic), δ 3.65 (s, 3H, OCH<sub>3</sub>).

  • ESI-MS : [M+H]<sup>+</sup> at m/z 236.0821 (calculated for C<sub>11</sub>H<sub>11</sub>NO<sub>4</sub>: 236.0817).

Comparative Analysis of Synthesis Routes

Table 2 : Enzymatic vs. Chemical Synthesis

ParameterEnzymaticChemical (Ag<sub>2</sub>O)
Yield85–90%68–72%
Reaction Time2 hours30 minutes
By-productsMinimalRadical dimers
ScalabilityLimited by enzyme costHigh
Environmental ImpactMild conditionsToxic solvent (DMF)

Q & A

Q. Q1. What synthetic strategies are effective for introducing stereochemical control in DCMAQ amide linkages?

The stereochemical integrity of amide linkages in DCMAQ derivatives is highly dependent on coupling reagents. For example, carbodiimide activators (e.g., DCC or DIC) yield mixtures of E and Z isomers due to reversible cyclization of intermediates, while PyBOP preserves E stereochemistry . Methodological recommendations:

  • Use PyBOP or oxalyl chloride for coupling unsaturated acids/amines to retain desired stereochemistry.
  • Characterize products via 2D NMR (e.g., NOESY) to confirm stereochemical outcomes.

Q. Q2. How can oxidative pathways be optimized to convert dihydro intermediates to quinone forms in DCMAQ synthesis?

Oxidation of dihydro precursors (e.g., dihydrocaffeic acid derivatives) to quinones requires strong oxidants like nitric acid. Key considerations:

  • Monitor reaction progress via TLC or HPLC to avoid overoxidation.
  • Use stabilizing agents (e.g., ascorbate) to minimize side reactions during workup .

Q. Q3. What analytical techniques are critical for characterizing DCMAQ purity and structural integrity?

  • HPLC-DAD/MS : Resolves isomers and detects trace impurities.
  • Cyclic Voltammetry : Quantifies redox-active quinone moieties.
  • FT-IR and ¹³C NMR : Confirms amide bond formation and quinone carbonyl groups .

Advanced Research Questions

Q. Q4. How do substituents on the quinone ring influence DCMAQ’s redox potential and metabolic stability?

Electron-donating groups (e.g., methoxy) decrease reduction potentials (e.g., –0.188 V for methylamine-substituted quinones), while extended carbon chains between the quinone core and amide enhance metabolic stability by reducing enzymatic cleavage . Methodological insights:

  • Use cyclic voltammetry in aprotic solvents (e.g., DMF) to measure reduction potentials.
  • Conduct microsomal stability assays (e.g., liver S9 fractions) to assess metabolic degradation rates .

Q. Q5. What computational approaches predict DCMAQ’s electronic properties and reactivity?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) accurately models frontier molecular orbitals (HOMO/LUMO) and electron transfer kinetics. Key steps:

  • Optimize geometry using a 6-31G(d) basis set.
  • Calculate LUMO maps to identify electrophilic sites prone to nucleophilic attack (e.g., by glutathione) .

Q. Q6. How do DCMAQ derivatives interact with biological redox systems, such as mitochondrial complexes?

DCMAQ’s quinone moiety can bypass defective Complex I in mitochondrial dysfunction by accepting electrons directly from NADH dehydrogenase. Experimental design tips:

  • Use oxygen consumption assays (Seahorse Analyzer) to quantify electron transport chain activity.
  • Pair with ascorbate/GSH to mimic cellular antioxidant buffering and assess redox cycling .

Addressing Data Contradictions

Q. Q7. Why do some studies report conflicting redox behaviors for structurally similar DCMAQ analogs?

Discrepancies often arise from solvent effects (e.g., aqueous vs. aprotic media) or substituent positioning. For example:

  • Ortho-quinones exhibit faster electron transfer than para-quinones due to resonance stabilization.
  • Validate findings using standardized conditions (e.g., 0.1 M TBAPF₆ in acetonitrile for voltammetry) .

Q. Q8. How can researchers reconcile variability in DCMAQ’s metabolic stability across cell models?

Cell-specific expression of reductases (e.g., NQO1) and membrane transporters impacts stability. Mitigation strategies:

  • Use CRISPR-edited cell lines to isolate enzyme-specific effects.
  • Compare stability in hepatocytes vs. neuronal cells to assess tissue-specific metabolism .

Methodological Best Practices

Q9. What criteria define a robust research question for DCMAQ studies?

Apply the FINER framework :

  • Feasible : Ensure access to synthetic intermediates (e.g., deuterated methylamine derivatives for tracer studies ).
  • Novel : Explore understudied substituent effects (e.g., trifluoromethyl groups on quinone redox).
  • Ethical : Prioritize in vitro models before animal testing .

Q. Q10. How should researchers handle contradictory data in DCMAQ mechanistic studies?

  • Perform sensitivity analyses (e.g., Monte Carlo simulations) to quantify uncertainty.
  • Cross-validate using orthogonal techniques (e.g., EPR for radical intermediates alongside voltammetry) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.